![molecular formula C15H21N5O2 B2714486 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-91-7](/img/structure/B2714486.png)
2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique fused ring structure, which includes both purine and imidazole moieties. Such compounds are often of interest due to their potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted imidazoles with suitable alkylating agents can lead to the formation of the desired purine-imidazole fused structure. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products. Substitution reactions can lead to a variety of substituted purine-imidazole derivatives with different functional groups .
科学的研究の応用
2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Similar compounds include other purine derivatives and imidazole-containing molecules, such as:
- 2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- 6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
What sets 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione apart from similar compounds is its specific substitution pattern and the resulting biological activity. The presence of ethyl, methyl, and propyl groups at specific positions on the purine-imidazole framework can significantly influence its chemical reactivity and interaction with biological targets, making it a compound of particular interest in various research fields .
特性
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-6-8-19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(7-2)13(11)21/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTKKZRVSWQRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
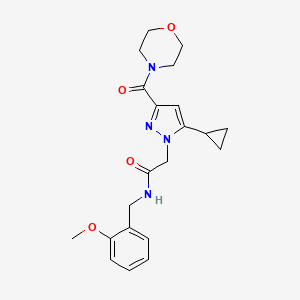
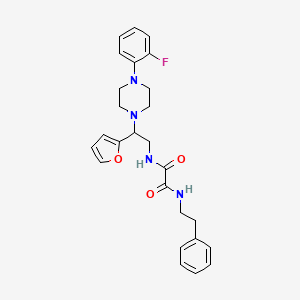
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2714406.png)
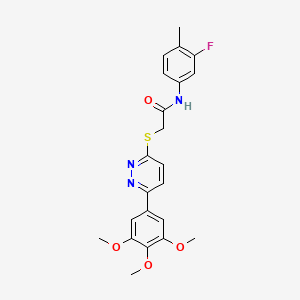
![2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2714410.png)
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2714411.png)
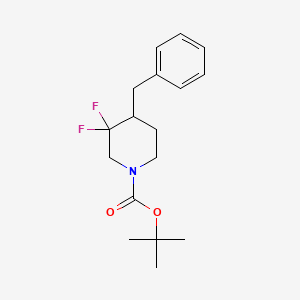
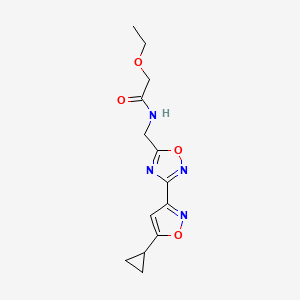
![2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2714419.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2714421.png)
![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2714422.png)
![5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2714423.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2714426.png)
